5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, two diphenyl groups, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with diphenylamine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: Investigated for its antitubercular activity.
Uniqueness
5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its oxazole ring, coupled with the 4-chlorophenyl and diphenyl groups, makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C22H15ClN2O2 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H15ClN2O2/c23-17-13-11-16(12-14-17)21-15-20(24-27-21)22(26)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15H |
InChI Key |
MPVXVOUCTAAKIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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